2-Fluorothiophenol

Catalog No.
S752375
CAS No.
2557-78-0
M.F
C6H5FS
M. Wt
128.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorothiophenol

CAS Number

2557-78-0

Product Name

2-Fluorothiophenol

IUPAC Name

2-fluorobenzenethiol

Molecular Formula

C6H5FS

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

WJTZZPVVTSDNJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S

Canonical SMILES

C1=CC=C(C(=C1)F)S

The origin of 2-Fluorothiophenol likely stems from academic research on the synthesis and properties of fluorinated aromatic thiols. There is limited information regarding its natural occurrence or specific industrial applications. However, its significance lies in its potential use as a building block for the synthesis of more complex molecules with desired properties, particularly in medicinal chemistry and materials science [].


Molecular Structure Analysis

The key feature of 2-Fluorothiophenol's structure is the presence of a thiol group (-SH) attached directly to a benzene ring. This functional group can participate in various hydrogen bonding and nucleophilic substitution reactions. The fluorine atom on the second position slightly alters the electronic properties of the benzene ring, introducing a weak electron-withdrawing effect []. This can influence the reactivity of the thiol group and the ring itself.


Chemical Reactions Analysis

  • Nucleophilic substitution

    The thiol group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to form new C-S bonds. For example, a reaction with methylamine (CH3NH2) could yield N-methyl-2-fluorothioaniline (C6H4F(SCH3)NHCH3) [].

  • Oxidation

    The thiol group can be oxidized to a disulfide bond (-S-S-) with oxidizing agents like hydrogen peroxide (H2O2) [].

  • Halogenation

Balanced Chemical Equation (Nucleophilic Substitution):

C6H5FSH + CH3NH2 -> C6H4F(SCH3)NHCH3 + H2S

Note

This is a simplified example, and reaction conditions might need optimization for actual synthesis.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless to pale yellow liquid at room temperature [].
  • Melting Point: Data not available.
  • Boiling Point: Estimated to be around 150-180 °C based on similar compounds [].
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethanol, with limited solubility in water due to the nonpolar aromatic ring.
  • Stability: Limited data available. However, the presence of the fluorine atom might enhance its stability compared to non-fluorinated analogues [].

Currently, there is no specific information regarding the mechanism of action of 2-Fluorothiophenol in biological systems.

  • Toxicity: Aromatic thiols can exhibit mild to moderate toxicity upon ingestion, inhalation, or skin contact [].
  • Flammability: Likely flammable based on the presence of the aromatic ring.
  • Reactivity: The thiol group can react with strong oxidizing agents, releasing heat.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluorothiophenol

Dates

Modify: 2023-08-15

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